molecular formula C9H8ClNO3 B12866985 Ethyl 2-chloro-5-formylnicotinate

Ethyl 2-chloro-5-formylnicotinate

Cat. No.: B12866985
M. Wt: 213.62 g/mol
InChI Key: FSUBUSDNUNPLBQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-formylnicotinate: is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl ester group, a chloro substituent at the second position, and a formyl group at the fifth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-chloro-5-formylnicotinate typically begins with nicotinic acid or its derivatives.

    Formylation: The formyl group can be introduced via formylation reactions, often using formic acid or formyl chloride in the presence of a catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-chloro-5-formylnicotinate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Ethyl 2-chloro-5-carboxynicotinate.

    Reduction: Ethyl 2-chloro-5-hydroxymethylnicotinate.

    Substitution: Ethyl 2-amino-5-formylnicotinate.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-5-formylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: Potential pharmaceutical applications include the development of new drugs targeting nicotinic acid receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the agrochemical industry, this compound can be a precursor for the synthesis of herbicides or pesticides. Its structural features allow for the design of compounds with specific biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-formylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active form of the compound within biological systems.

Comparison with Similar Compounds

    Ethyl 2-chloro-5-nitronicotinate: Similar structure but with a nitro group instead of a formyl group.

    Ethyl 2-chloro-5-methylnicotinate: Contains a methyl group instead of a formyl group.

    Ethyl 2-chloro-5-hydroxynicotinate: Features a hydroxyl group in place of the formyl group.

Uniqueness: Ethyl 2-chloro-5-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of chloro and formyl substituents on the nicotinic acid ring allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-5-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

FSUBUSDNUNPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C=O)Cl

Origin of Product

United States

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